6-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
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Overview
Description
6-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a heterocyclic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound has a unique structure that makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable ketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in industrial settings to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2,4-dione derivatives, while reduction can produce dihydroquinazoline compounds.
Scientific Research Applications
6-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of the quinazoline family.
Dihydroquinazoline: A reduced form of quinazoline.
Quinazoline-2,4-dione: A closely related compound with similar structural features.
Uniqueness
6-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is unique due to its specific methyl substitution and hexahydro structure. This gives it distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
6-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h5-7H,2-4H2,1H3,(H2,10,11,12,13) |
InChI Key |
VZNJVORCVTVXFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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